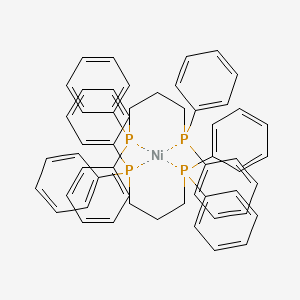
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is a compound with significant importance in various scientific fields It is known for its unique structure, which includes two pyrimidine rings, each containing two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with urea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine diones with additional oxygen functionalities, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, influencing their structure and function. The compound may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate, hydrochloride
- N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide
Uniqueness
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is unique due to its dual pyrimidine structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interactions that are not possible with simpler pyrimidine derivatives.
Properties
CAS No. |
56686-19-2 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-1-4(10-8(16)11-5)3-2-9-7(15)12-6(3)14/h1-2H,(H2,9,12,14,15)(H2,10,11,13,16) |
InChI Key |
UMNWSURSRFBSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



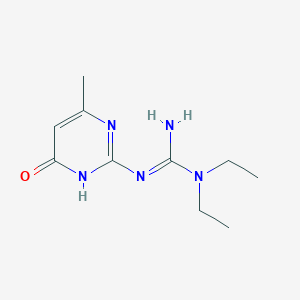
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)
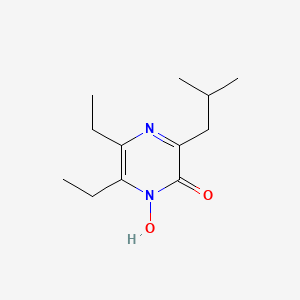
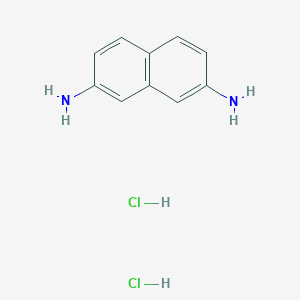

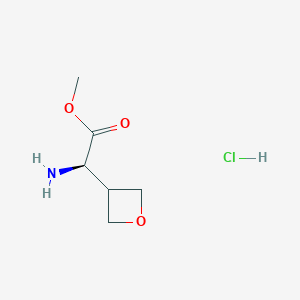

![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)

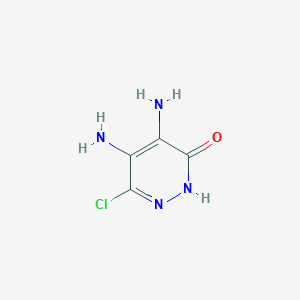
![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)
